4-(3-Carboethoxyphenyl)-2-methyl-1-butene
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Overview
Description
4-(3-Carboethoxyphenyl)-2-methyl-1-butene is an organic compound with the molecular formula C13H16O2 It is characterized by the presence of a carboethoxy group attached to a phenyl ring, which is further connected to a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carboethoxyphenyl)-2-methyl-1-butene typically involves the reaction of 3-carboethoxybenzaldehyde with a suitable alkylating agent under basic conditions. The reaction proceeds through a series of steps including condensation, reduction, and dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydride (NaH) and methyl iodide (CH3I) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Carboethoxyphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups such as nitro (NO2) or halogen (X) groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, H2 with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with HNO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(3-carboethoxyphenyl)-2-methyl-1-butanone or 4-(3-carboethoxyphenyl)-2-methyl-1-butanoic acid.
Reduction: Formation of 4-(3-carboethoxyphenyl)-2-methyl-1-butanol or 4-(3-carboethoxyphenyl)-2-methylbutane.
Substitution: Formation of 4-(3-carboethoxyphenyl)-2-methyl-1-bromo-1-butene or 4-(3-carboethoxyphenyl)-2-methyl-1-nitro-1-butene.
Scientific Research Applications
4-(3-Carboethoxyphenyl)-2-methyl-1-butene finds applications in various scientific research areas:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Carboethoxyphenyl)-2-methyl-1-butene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships provide insights into its mode of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Carboethoxyphenyl)-1-butene
- 4-(2-Carboethoxyphenyl)-1-butene
- 3-(3-Carboethoxyphenyl)-2-methyl-1-propene
Uniqueness
4-(3-Carboethoxyphenyl)-2-methyl-1-butene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-(3-methylbut-3-enyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-4-16-14(15)13-7-5-6-12(10-13)9-8-11(2)3/h5-7,10H,2,4,8-9H2,1,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWNCCIRUNJUIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CCC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564301 |
Source
|
Record name | Ethyl 3-(3-methylbut-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127356-56-3 |
Source
|
Record name | Ethyl 3-(3-methylbut-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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